molecular formula C13H11FN2O4S B5811027 N~1~-(4-Fluorophenyl)-4-methyl-2-nitro-1-benzenesulfonamide

N~1~-(4-Fluorophenyl)-4-methyl-2-nitro-1-benzenesulfonamide

Cat. No.: B5811027
M. Wt: 310.30 g/mol
InChI Key: YGSSHPSVVCMZMS-UHFFFAOYSA-N
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Description

N~1~-(4-Fluorophenyl)-4-methyl-2-nitro-1-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorophenyl group, a methyl group, a nitro group, and a benzenesulfonamide moiety. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry for their antibacterial, antifungal, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Fluorophenyl)-4-methyl-2-nitro-1-benzenesulfonamide typically involves the reaction of 4-fluoroaniline with 4-methyl-2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of N1-(4-Fluorophenyl)-4-methyl-2-nitro-1-benzenesulfonamide may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Types of Reactions:

    Oxidation: The nitro group in N1-(4-Fluorophenyl)-4-methyl-2-nitro-1-benzenesulfonamide can undergo reduction to form the corresponding amine derivative.

    Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: Nucleophiles such as sodium methoxide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products are the substituted derivatives where the fluorine atom is replaced by the nucleophile.

Scientific Research Applications

N~1~-(4-Fluorophenyl)-4-methyl-2-nitro-1-benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its sulfonamide moiety is known to inhibit certain enzymes, making it a candidate for drug development.

    Industry: It is used in the development of new materials and chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N1-(4-Fluorophenyl)-4-methyl-2-nitro-1-benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. Additionally, the compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects.

Comparison with Similar Compounds

  • N~1~-(4-Fluorophenyl)-N-(1-methylethyl)-2-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-oxyacetamide
  • N~1~-(4-Fluorophenyl)-N-(1-methylethyl)-2-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-oxyacetamide

Comparison: N1-(4-Fluorophenyl)-4-methyl-2-nitro-1-benzenesulfonamide is unique due to its combination of a fluorophenyl group, a methyl group, a nitro group, and a benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the nitro group allows for specific redox reactions that are not possible with other sulfonamides. Additionally, the fluorophenyl group enhances the compound’s stability and lipophilicity, making it more effective in certain biological applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-methyl-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O4S/c1-9-2-7-13(12(8-9)16(17)18)21(19,20)15-11-5-3-10(14)4-6-11/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSSHPSVVCMZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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